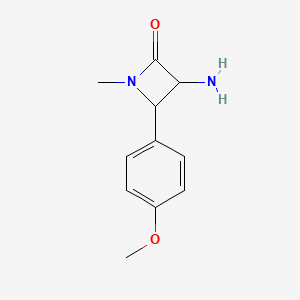
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Amino-4-(4-méthoxyphényl)-1-méthylazétidin-2-one est un composé organique hétérocyclique doté d'une structure unique incluant un cycle azétidinone. Ce composé suscite l'intérêt en raison de ses applications potentielles en chimie médicinale et en synthèse organique. La présence de groupes amino et méthoxy dans sa structure lui confère une réactivité chimique et une activité biologique diversifiées.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Amino-4-(4-méthoxyphényl)-1-méthylazétidin-2-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction de l'acide 4-méthoxyphénylacétique avec le chlorure de thionyle peut produire le chlorure d'acide correspondant, qui peut ensuite réagir avec la méthylamine pour former l'amide. La cyclisation de cet amide en conditions basiques permet d'obtenir le cycle azétidinone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des méthodes de synthèse en laboratoire, en mettant l'accent sur la mise à l'échelle, le rendement et la rentabilité. Des réacteurs à flux continu et d'autres techniques avancées peuvent être utilisés pour garantir une qualité constante et un débit élevé.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Amino-4-(4-méthoxyphényl)-1-méthylazétidin-2-one subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe carbonyle dans le cycle azétidinone peut être réduit pour former les alcools correspondants.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques pour substituer le groupe méthoxy.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés nitro, des alcools et diverses azétidinones substituées, en fonction des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
La 3-Amino-4-(4-méthoxyphényl)-1-méthylazétidin-2-one a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules plus complexes.
Biologie : L'activité biologique du composé en fait un candidat potentiel pour le développement de médicaments et les études biochimiques.
Industrie : Utilisée dans la synthèse de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Amino-4-(4-méthoxyphényl)-1-méthylazétidin-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe amino peut former des liaisons hydrogène avec les sites actifs, tandis que le groupe méthoxy peut participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des molécules cibles, ce qui entraîne divers effets biologiques.
Applications De Recherche Scientifique
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline
- 2-Méthoxy-5-((phénylamino)méthyl)phénol
- Dérivés de 3-amino-4-arylpyridin-2(1H)-one
Unicité
La 3-Amino-4-(4-méthoxyphényl)-1-méthylazétidin-2-one est unique en raison de sa structure cyclique azétidinone, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10(9(12)11(13)14)7-3-5-8(15-2)6-4-7/h3-6,9-10H,12H2,1-2H3 |
Clé InChI |
BHDWLHBPHVMIAX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(C1=O)N)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)


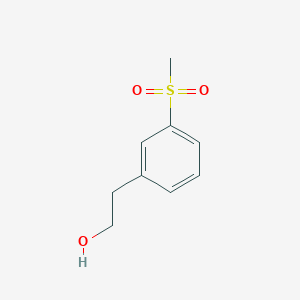



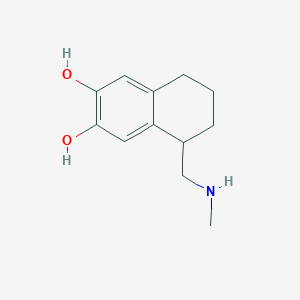
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
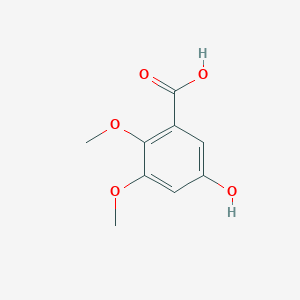
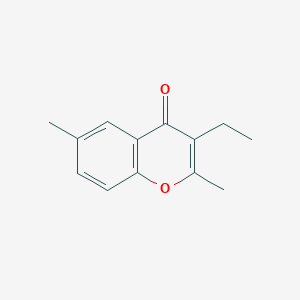
![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)
